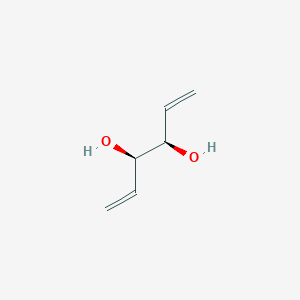
2-methoxy-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as deoxyribonucleic acid and ribonucleic acid, and play a crucial role in various biological processes. The methoxy group at the 2-position of the purine ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7H-purine typically involves the introduction of a methoxy group to the purine ring. One common method is the nucleophilic substitution reaction of 2-chloropurine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-7H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-7H-purine.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Major Products
Oxidation: 2-hydroxy-7H-purine
Reduction: Dihydropurine derivatives
Substitution: Various substituted purine derivatives, depending on the nucleophile used
Applications De Recherche Scientifique
2-methoxy-7H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxy-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity and selectivity for these targets. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-7H-purine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-amino-7H-purine: Contains an amino group at the 2-position.
2-thio-7H-purine: Contains a thiol group at the 2-position.
Uniqueness
2-methoxy-7H-purine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and binding interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
37432-20-5 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2-methoxy-7H-purine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10) |
Clé InChI |
HKCXKNGHGLCFHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2C(=N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)





![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)
